molecular formula C8H7N3O2 B8815640 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid

2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No. B8815640
M. Wt: 177.16 g/mol
InChI Key: CKSLEPZWEOJBLM-UHFFFAOYSA-N
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Patent
US07834039B2

Procedure details

A solution of sodium hydroxide (1.754 g, 43.9 mmol) in water (25 ml) was added to crude ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate (4.5 g, 21.93 mmol). The reaction is exothermic and goes to completion in minutes without additional heating. The mixture was acidified with concentrated HCl to pH 5. The solution was injected onto a preparative C18 column and washed with water and then eluted with 20% CH3CN/water. The product fractions were combined and concentrate to yield 2-Methyl-imidazo[1,2-a]pyrazine-3-carboxylic acid (250 mg, 6%) as a tan solid. LCMS (Table 1, Method a) Rt=0.84 min, m/z 176.18 (M−H)−; 1H NMR (400 MHz, DMSO-d6) δ 9.12 (m, 2H), 8.12 (m, 1H), 2.66 (s, 3H).
Quantity
1.754 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[N:5]=[C:6]2[CH:11]=[N:10][CH:9]=[CH:8][N:7]2[C:12]=1[C:13]([O:15]CC)=[O:14].Cl>O>[CH3:3][C:4]1[N:5]=[C:6]2[CH:11]=[N:10][CH:9]=[CH:8][N:7]2[C:12]=1[C:13]([OH:15])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
1.754 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.5 g
Type
reactant
Smiles
CC=1N=C2N(C=CN=C2)C1C(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
goes to completion in minutes without additional heating
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
eluted with 20% CH3CN/water
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CN=C2)C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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